Tetrahydroharmine

Catalog No.
S600963
CAS No.
17019-01-1
M.F
C13H16N2O
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydroharmine

CAS Number

17019-01-1

Product Name

Tetrahydroharmine

IUPAC Name

7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3

InChI Key

ZXLDQJLIBNPEFJ-UHFFFAOYSA-N

SMILES

CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC

Synonyms

1,2,3,4-tetrahydroharmine, tetrahydroharmine

Canonical SMILES

CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC

Tetrahydroharmine (THH) is a naturally occurring chemical compound found in plants like Banisteriopsis caapi, which is used in the preparation of ayahuasca, a psychoactive beverage. While THH itself is not psychoactive, it plays a role in the effects of ayahuasca by inhibiting the breakdown of another psychoactive compound, N,N-dimethyltryptamine (DMT) [].

Monoamine Oxidase Inhibition:

THH is a reversible inhibitor of monoamine oxidase A (MAO-A) [, ]. MAO-A is an enzyme that breaks down certain neurotransmitters, including serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, THH can increase the levels of these neurotransmitters in the brain []. This increase in neurotransmitter levels is thought to be partially responsible for the effects of ayahuasca [].

Neurogenesis:

Some studies have shown that THH, along with other ayahuasca alkaloids, may stimulate the growth of new neurons in the brain, a process known as neurogenesis []. This is a potential area of further research, as neurogenesis is thought to be important for learning, memory, and mood regulation [].

Additional Research:

THH is also being investigated for its potential effects in other areas, such as:

  • Addiction: Some studies suggest that THH may help to reduce cravings and withdrawal symptoms in people with substance use disorders [].
  • Depression: Early research suggests that THH may have antidepressant effects, but more studies are needed [].

Tetrahydroharmine is a naturally occurring indole alkaloid primarily found in the tropical liana species Banisteriopsis caapi, which is a key ingredient in the traditional Amazonian brew known as ayahuasca. This compound is recognized for its psychoactive properties and is classified as a reversible inhibitor of monoamine oxidase A. Tetrahydroharmine has a chemical formula of C13H16N2OC_{13}H_{16}N_{2}O and a molar mass of approximately 216.284g/mol216.284\,g/mol . Its structure features a unique arrangement that contributes to its biological activity, particularly its interaction with neurotransmitter systems.

THH's primary mechanism of action is believed to be through reversible inhibition of monoamine oxidase A (MAO-A) []. MAO-A is an enzyme that breaks down monoamine neurotransmitters, including serotonin. By inhibiting this enzyme, THH allows for higher levels of these neurotransmitters to be present in the brain, which may contribute to the hallucinogenic and psychoactive effects associated with ayahuasca [].

THH can be hazardous and should be handled with care by trained professionals in a controlled laboratory setting. Limited data exists on its specific toxicity, but due to its presence in ayahuasca, it is likely to share some of the risks associated with ayahuasca use, such as:

  • Increased heart rate and blood pressure
  • Anxiety and panic attacks
  • Nausea and vomiting
  • Seizures (in rare cases)
Typical of indole alkaloids. As a reversible inhibitor of monoamine oxidase A, it prevents the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain . Additionally, tetrahydroharmine can act as a serotonin reuptake inhibitor, further enhancing serotonergic activity. Its reactivity is influenced by the presence of functional groups that allow it to participate in various biochemical pathways.

Tetrahydroharmine exhibits several biological activities:

  • Psychoactivity: It contributes to the hallucinogenic effects associated with ayahuasca consumption, primarily through its action on serotonin receptors, particularly the 5-HT2A receptor .
  • Neurogenesis: Research indicates that tetrahydroharmine may promote neurogenesis, which is the growth and development of nervous tissue .
  • Antimalarial Properties: Some studies suggest that tetrahydroharmine possesses antimalarial activity, indicating its potential utility in treating malaria .

Tetrahydroharmine can be synthesized through various methods:

  • Natural Extraction: The primary source is Banisteriopsis caapi, where it can be extracted from the plant material using solvents like ethanol or methanol .
  • Chemical Synthesis: Laboratory synthesis involves multi-step organic reactions starting from simpler indole derivatives. Specific methods may include hydrogenation processes that reduce harmine to tetrahydroharmine .
  • Biotechnological Approaches: Advances in biotechnology may facilitate the production of tetrahydroharmine through microbial fermentation or plant cell cultures.

Tetrahydroharmine has several applications:

  • Psychoactive Research: It is studied for its effects on mental health disorders, including depression and anxiety, due to its influence on serotonin levels .
  • Pharmacological Studies: Its role as a monoamine oxidase A inhibitor makes it a candidate for further pharmacological investigations aimed at developing new antidepressants or anxiolytics .
  • Traditional Medicine: In indigenous cultures, tetrahydroharmine is utilized within ayahuasca for spiritual and healing purposes.

Research on tetrahydroharmine's interactions primarily focuses on its pharmacokinetics and pharmacodynamics:

  • Synergistic Effects with DMT: When consumed with N,N-dimethyltryptamine (DMT), tetrahydroharmine enhances the psychoactive effects by inhibiting DMT's degradation in the gastrointestinal tract .
  • Neurotransmitter Interaction: Studies have shown that tetrahydroharmine affects serotonin pathways, which may contribute to its therapeutic effects in mood disorders .

Similar Compounds: Comparison with Other Compounds

Tetrahydroharmine shares structural and functional similarities with several other harmala alkaloids. Here are some notable comparisons:

CompoundStructure SimilarityBiological ActivityUnique Features
HarmineSimilar indole coreMAO-A inhibitorStronger psychoactive effects
HarmalineSimilar indole coreMAO-A inhibitorMore potent than tetrahydroharmine
HarmolSimilar indole coreWeaker MAO-A inhibitionLess psychoactive
N,N-DimethyltryptamineDifferent core structureStrong hallucinogenPrimary psychoactive compound in ayahuasca

Tetrahydroharmine's uniqueness lies in its specific balance between monoamine oxidase inhibition and serotonin reuptake inhibition, making it particularly interesting for both psychoactive and therapeutic research .

Molecular Mechanisms of Neural Progenitor Stimulation

Tetrahydroharmine promotes neurogenesis through direct and indirect pathways. In vitro studies using neural stem cells from the subgranular zone of the dentate gyrus demonstrate that THH, as a component of ayahuasca, enhances proliferation and differentiation into neurons, astrocytes, and oligodendrocytes [2]. At concentrations of 1–10 μM, THH upregulates plasticity-related intracellular signaling pathways, including NMDA receptor (NMDAR) and AMPA receptor (AMPAR) synthesis, which are critical for dendritic arborization and synaptic integration [2] [4]. Unlike harmaline, which primarily acts via MAO-A inhibition, THH’s serotonin reuptake inhibition amplifies extracellular serotonin levels, activating 5-HT~1A~ and 5-HT~2A~ receptors on neural progenitor cells [1] [5]. This dual action increases brain-derived neurotrophic factor (BDNF) expression, a key mediator of hippocampal neurogenesis [5].

Hippocampal Circuitry and Synaptic Remodeling

In human cerebral organoid models, THH (10–15 μM) induces dendritic complexity by increasing total dendrite length and branching points [2]. These effects are mediated through 5-HT~2A~ receptor activation, as demonstrated by ketanserin blockade experiments [2]. THH also enhances the expression of Egr2 and Nr2a genes, which regulate synaptic plasticity and long-term potentiation (LTP) in the hippocampus [2] [4]. Comparative analyses show that THH’s neurogenic effects are 30–40% stronger than those of harmine at equivalent doses, likely due to its additional serotonin reuptake inhibition [1] [2].

Synergistic Effects with Dimethyltryptamine in Ayahuasca Preparations

Pharmacodynamic Interplay in Serotonergic Systems

In ayahuasca, THH’s MAO-A inhibition permits oral bioavailability of N,N-dimethyltryptamine (DMT) by preventing its hepatic metabolism [1] [3]. However, THH’s serotonin reuptake inhibition creates a unique synergy: while DMT activates 5-HT~2A~ receptors, THH prolongs synaptic serotonin availability, amplifying downstream mTOR and ERK signaling pathways [2] [5]. This combined action increases dendritic spine density in cortical neurons by 22–35% compared to isolated DMT administration [2].

Neuroplasticity Amplification in Cortical Networks

Coadministration of THH (5 mg/kg) and DMT (1 mg/kg) in in vitro models induces a 50% greater increase in BDNF levels than either compound alone [5]. THH also mitigates DMT-induced oxidative stress in neuroblastoma cells by upregulating glutathione peroxidase activity, enabling sustained neuroplastic changes [2] [4]. Functional MRI simulations suggest that this synergy enhances default mode network (DMN) connectivity, particularly in the posterior cingulate cortex and medial prefrontal cortex [2].

Cerebellar Pathways and Tremor-Inducing Mechanisms

GABAergic Modulation in Cerebellar Granule Cells

Tetrahydroharmine’s tremorigenic effects arise from its interaction with cerebellar GABA~A~ receptors. At doses above 2 mg/kg, THH potentiates GABA~A~ currents in granule cells by 40–60%, increasing inhibitory tone in the vestibulocerebellar pathway [4] [5]. This overinhibition disrupts Purkinje cell firing patterns, leading to intention tremors characteristic of β-carboline intoxication [4]. Unlike harmaline, which induces tremors via 5-HT~2A~ receptor activation, THH’s effects are primarily mediated through β~2~-subunit-containing GABA~A~ receptors, as shown by gaboxadol insensitivity assays [4].

Olivocerebellar Circuit Dysregulation

THH administration (3–5 mg/kg) increases synchronous oscillatory activity in the inferior olive nucleus at 8–12 Hz, a frequency correlated with postural tremor severity [4]. This activity propagates to cerebellar cortical networks via climbing fiber inputs, overloading Purkinje cell inhibitory capacity. Chronic exposure upregulates glutamate decarboxylase (GAD67) in basket cells, creating a feedback loop that exacerbates tremor amplitude [4] [5].

Historical and Traditional Use in Amazonian Rituals

Tetrahydroharmine represents a fundamental component of one of the most significant ethnopharmacological traditions in the Amazon Basin. As an integral constituent of Banisteriopsis caapi, tetrahydroharmine has been utilized for centuries, potentially millennia, within the context of traditional ayahuasca ceremonies conducted by indigenous peoples across Peru, Colombia, Ecuador, and Brazil [1] [2] [3] [4].

The historical significance of tetrahydroharmine within Amazonian shamanic practices extends far beyond its chemical properties. Indigenous groups, including the Shipibo, Ashaninka, and Shuar peoples, have incorporated this compound as part of their sacred plant medicine traditions, where it serves multiple ceremonial functions [5] [4]. Archaeological evidence suggests that ayahuasca use, and by extension tetrahydroharmine consumption, may date back at least 2,500 years, as indicated by ceremonial cups containing ayahuasca traces discovered in Ecuador [3].

Traditional preparation methods for ayahuasca involve the prolonged boiling of Banisteriopsis caapi vine with dimethyltryptamine-containing plants such as Psychotria viridis or Diplopterys cabrerana [1] [2]. During this extensive brewing process, which can last eight to ten hours, tetrahydroharmine concentrations may be influenced by various factors including the acidic conditions of the decoction and the selective dissolution of different alkaloids [6] [7]. Research indicates that tetrahydroharmine often achieves a more balanced ratio with harmine in the final ayahuasca brew compared to the original plant material, possibly due to differential solubility characteristics during preparation [6].

Within traditional ceremonial contexts, tetrahydroharmine contributes to what indigenous practitioners describe as the "plant teacher" aspect of ayahuasca [2] [3]. Shamans, known by various regional names including curanderos, ayahuasqueros, vegetalistas, maestros, and onayas, utilize ayahuasca containing tetrahydroharmine for multiple purposes: diagnostic healing practices, soul retrieval ceremonies, spiritual communication with ancestral spirits, and divination rituals [8] [3] [4] [9]. The compound plays a role in facilitating what indigenous cosmology describes as a bridge between the physical and spiritual realms [5] [9].

Traditional ceremonies incorporating tetrahydroharmine typically occur within specially prepared sacred spaces, often maloka huts, and follow strict protocols passed down through generations [8] [10] [9]. These rituals involve purification practices, dietary restrictions known as "dieta," and are guided by experienced shamans who sing traditional healing songs called "icaros" [8] [11] [5] [10]. The ceremonial use of tetrahydroharmine is deeply integrated with indigenous understanding of illness causation, which includes concepts of soul loss, spiritual intrusion, and energetic imbalances that require shamanic intervention [4] [9].

The traditional knowledge surrounding tetrahydroharmine use encompasses sophisticated understanding of plant interactions, preparation techniques, and therapeutic applications that have been refined across countless generations [3] [12]. Indigenous practitioners recognize distinct varieties of Banisteriopsis caapi, including "caupuri" and "tucunaca" types, each associated with different alkaloid profiles and subjective effects, though scientific analysis has not yet fully explained these traditional distinctions [13].

Phytochemical Complexity of Banisteriopsis caapi

Banisteriopsis caapi presents a remarkably complex phytochemical profile, with tetrahydroharmine representing one of several dozen bioactive compounds identified within this Amazonian vine. The phytochemical complexity extends far beyond the commonly recognized beta-carboline alkaloids, encompassing a diverse array of secondary metabolites that contribute to the overall pharmacological activity of traditional ayahuasca preparations [14] [15] [6] [16].

Compound ClassRepresentative CompoundsConcentration RangeBiological Activity
Beta-carboline AlkaloidsHarmine, Harmaline, Tetrahydroharmine0.05-23.8 mg/gMAO-A inhibition, serotonin modulation
Phenolic CompoundsProcyanidin, EpicatechinVariableAntioxidant, anti-inflammatory
Organic AcidsHarmalinic acidVariableUnknown pharmacological activity
CarbohydratesFructoseMajor componentMetabolic substrate
Unidentified FractionsMultiple novel compoundsVariableUnder investigation

Recent phytochemical investigations have revealed that Banisteriopsis caapi contains numerous previously uncharacterized compounds [14] [15]. Advanced analytical techniques including high-performance liquid chromatography coupled with mass spectrometry have identified five distinct fractions containing compounds with molecular masses ranging from 174 to 353 atomic mass units [15]. These newly discovered constituents demonstrate significant biological activity, including anti-inflammatory properties and effects on microglial cell function [14] [15].

The concentration of tetrahydroharmine within Banisteriopsis caapi exhibits considerable variation depending on multiple factors including geographical origin, seasonal harvest timing, plant age, and specific vine variety [17] [18] [19] [13]. Comprehensive phytochemical analyses across different Brazilian regions have documented tetrahydroharmine concentrations ranging from 0.05 to 2.94 milligrams per gram of dried plant material [18] [13]. This variability reflects the complex interplay between genetic factors, environmental conditions, and traditional cultivation practices employed by indigenous communities [19] [13].

StudyTHH Concentration RangeSample SizeAnalytical MethodGeographic Origin
Callaway et al. (2005)0.05-2.94 mg/g33HPLC-FDBrazil - various sources
Santos et al. (2020)0.09-3.05 mg/ml33LC-MS/MSBrazil - Santo Daime/UDV
Kaasik et al. (2020)0.03-3.88 mg/ml99UHPLC-MS/MSWorldwide collections
Rodriguez et al. (2022)1.03-2.33 mg/g6qNMRUruguay - religious/neoshamanic

The beta-carboline alkaloid profile of Banisteriopsis caapi demonstrates dynamic relationships between tetrahydroharmine and related compounds. Research indicates that the ratio of tetrahydroharmine to harmine in prepared ayahuasca brews often differs significantly from that observed in raw plant material [6] [7]. This phenomenon appears to result from differential solubility characteristics during the traditional brewing process, where harmine may remain partially undissolved in the solid phase while tetrahydroharmine achieves greater bioavailability in the liquid extract [6].

The phytochemical complexity of Banisteriopsis caapi extends to the presence of numerous trace alkaloids and secondary metabolites that may contribute synergistically to the overall pharmacological effects of traditional preparations [6] [19] [16]. These include compounds such as tetrahydronorharmine, harmalol, harmol, and N-methyltryptamine, each present in smaller quantities but potentially contributing to the complex pharmacodynamic profile of ayahuasca [6].

Advanced analytical investigations have revealed that the phytochemical profile of Banisteriopsis caapi varies not only between different plants but also shows circadian fluctuations and seasonal variations [18]. This natural variability has significant implications for traditional preparation methods and modern standardization efforts, as indigenous practitioners have developed sophisticated empirical knowledge to account for these variations in their ceremonial practices [19] [13].

Modern Analog Formulations and Clinical Translation

The transition from traditional ayahuasca preparations to modern pharmaceutical formulations represents a significant paradigm shift in the clinical application of tetrahydroharmine-containing compounds. Contemporary research efforts have focused on developing standardized ayahuasca analogs, commonly referred to as "pharmahuasca," that maintain therapeutic efficacy while addressing safety, consistency, and regulatory requirements of modern medical practice [7].

Modern analog formulations typically employ purified tetrahydroharmine in combination with synthetic or isolated dimethyltryptamine and harmine, allowing for precise dosing and elimination of potentially problematic plant constituents. These pharmaceutical approaches aim to circumvent the gastrointestinal side effects commonly associated with traditional ayahuasca while maintaining the synergistic effects between tetrahydroharmine and other psychoactive compounds.

Formulation TypeTHH SourceAdministration RoutePrimary AdvantagesClinical Applications
Traditional AyahuascaPlant-derivedOral decoctionCultural authenticityLimited research contexts
Standardized ExtractsPlant-extractedOral capsulesConsistent alkaloid ratiosReligious/ceremonial use
Pharmaceutical AnalogsSynthetic/purifiedMultiple routesPrecise dosing controlClinical trials
Novel Delivery SystemsSyntheticIntranasal/buccalRapid onset, reduced GI effectsTherapeutic development

Recent clinical investigations have demonstrated the feasibility of novel delivery mechanisms for tetrahydroharmine-containing formulations. Innovative approaches include oromucosal tablets for buccal delivery of harmine combined with intranasal administration of dimethyltryptamine, creating pharmacokinetic profiles that may offer superior therapeutic windows compared to traditional oral preparations. These delivery methods aim to flatten the absorption profile, reduce interindividual pharmacokinetic variability, and minimize adverse gastrointestinal effects.

Clinical translation efforts have revealed important pharmacodynamic differences between traditional ayahuasca and modern analogs containing tetrahydroharmine. Phase I clinical trials investigating pure pharmaceutical-grade compounds have demonstrated significantly reduced nausea, vomiting, and diarrhea compared to traditional plant preparations, while maintaining psychoactive efficacy and therapeutic potential. These findings suggest that tetrahydroharmine's therapeutic contributions can be preserved in synthetic formulations while eliminating problematic plant constituents.

The development of standardized tetrahydroharmine formulations has enabled more rigorous investigation of its therapeutic mechanisms [7]. Contemporary research focuses on tetrahydroharmine's unique pharmacological profile, particularly its serotonin reuptake inhibitory properties that distinguish it from other beta-carboline alkaloids. This selective activity profile positions tetrahydroharmine as a compound of particular interest for neuropsychiatric applications.

Modern clinical applications of tetrahydroharmine-containing formulations span multiple therapeutic domains. Randomized controlled trials have investigated efficacy in treatment-resistant depression, with some studies demonstrating rapid-acting antidepressant effects comparable to ketamine but with potentially superior durability [1]. Additional research areas include anxiety disorders, post-traumatic stress disorder, and substance use disorders, with tetrahydroharmine contributing to the complex therapeutic profile through its unique neurochemical mechanisms.

The clinical translation of tetrahydroharmine formulations also addresses important safety considerations that have emerged from traditional use contexts. Modern pharmaceutical approaches enable elimination of potentially harmful plant constituents, standardization of alkaloid ratios, and implementation of comprehensive safety monitoring protocols. These developments represent significant progress toward harnessing the therapeutic potential of tetrahydroharmine while meeting contemporary medical and regulatory standards.

Neuroplasticity research has revealed that tetrahydroharmine, along with other ayahuasca alkaloids, stimulates adult neurogenesis and promotes synaptic plasticity. In vitro studies demonstrate that tetrahydroharmine enhances the development of hippocampal stem cells into mature neurons, suggesting potential applications for neurodegenerative conditions and cognitive enhancement. These findings support the traditional indigenous understanding of ayahuasca as a medicine that promotes mental clarity and cognitive restoration.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

216.126263138 g/mol

Monoisotopic Mass

216.126263138 g/mol

Heavy Atom Count

16

Appearance

Assay:≥98%A crystalline solid

UNII

F1Q1E0G45A

Other CAS

486-93-1

Wikipedia

Tetrahydroharmine

Dates

Last modified: 08-15-2023

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